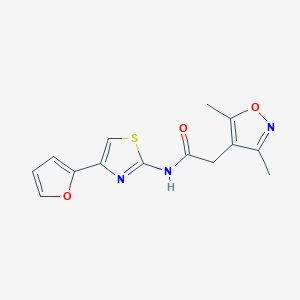

![molecular formula C21H17N3O7S2 B2849899 (Z)-ethyl 2-(2-((4-oxo-4H-chromene-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865247-93-4](/img/structure/B2849899.png)

(Z)-ethyl 2-(2-((4-oxo-4H-chromene-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

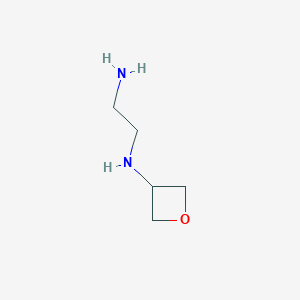

The compound contains several functional groups and rings that are common in organic chemistry. The 4H-chromene is a type of oxygen-containing heterocycle . It’s a structural motif found in many natural products and pharmaceutical agents . The compound also contains a carbonyl group, an imino group, a sulfamoyl group, and a thiazole ring.

Synthesis Analysis

The synthesis of 4H-chromenes has been the subject of many studies . There are three main synthetic approaches: 1) nucleophilic addition to 2H-chromene derivatives, 2) 4H-chromene ring formation involved cycloaddition or cyclization reactions, and 3) miscellaneous reactions .Molecular Structure Analysis

The structure of the compound would likely be determined by the arrangement of its functional groups and rings. For example, the structures of similar compounds have an anti-rotamer conformation about the C-N bond .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on its functional groups and rings. For example, 4-oxo-4H-chromene-2-carbaldehydes have been shown to undergo unusual titanium-induced McMurry coupling .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely depend on its structure. For example, similar compounds have been shown to have a density of 1.5±0.1 g/cm 3, a boiling point of 305.6±42.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C .科学的研究の応用

Organic Synthesis Applications

- Efficient One-Pot Synthesis : Ethyl [2-(2H-chromene-3yl)-4-oxo-1,3-thiazolidin-3yl]acetates were synthesized in a single pot by the reaction of 2H-3-chromenecarbaldehydes with glycine ethyl ester hydrochloride and mercaptoacetic acid, showcasing the compound's role in facilitating complex organic transformations (S. Reddy & G. Krupadanam, 2010).

- Catalyzed Regioselective Synthesis : The compound was used in the regioselective synthesis of complex molecules, such as 8,8'-methylene-bis-4-oxo-dihydrochromeno[4,3-c]pyrazoles, demonstrating its utility in catalyzed synthetic processes (C. S. Reddy & A. Nagaraj, 2008).

Antimicrobial and Antiproliferative Applications

- Design and Synthesis for Biological Screening : N-ethyl-N-methylbenzenesulfonamide derivatives, including thiazoles and 2-oxo-2H-chromene moieties, were synthesized and screened for antimicrobial and antiproliferative activities. These compounds have shown potential as effective agents, highlighting the biological significance of the core structure (Shimaa M. Abd El-Gilil, 2019).

- Ultrasound-Promoted Synthesis and Cytotoxic Activity : A novel series of thiazole derivatives bearing a coumarin nucleus, including 2H-chromen-2-ones, were synthesized using ultrasound irradiation. These compounds were evaluated for their cytotoxic activities, showcasing the compound's potential in developing treatments for various diseases (S. M. Gomha & K. Khalil, 2012).

Antioxidative and Anti-inflammatory Applications

- Antioxidative 2H-Chromen Derivative : From the red seaweed Gracilaria opuntia, a highly oxygenated antioxidative 2H-chromen derivative was isolated. It exhibited significant anti-inflammatory activity by inhibiting cyclooxygenase and lipoxygenase, suggesting potential applications in developing safer anti-inflammatory drugs (Fasina Makkar & K. Chakraborty, 2018).

将来の方向性

特性

IUPAC Name |

ethyl 2-[2-(4-oxochromene-2-carbonyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O7S2/c1-2-30-19(26)11-24-14-8-7-12(33(22,28)29)9-18(14)32-21(24)23-20(27)17-10-15(25)13-5-3-4-6-16(13)31-17/h3-10H,2,11H2,1H3,(H2,22,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHBMITBOLZHDKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC(=O)C4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O7S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2Z)-3-[5-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-8-methoxy-2H-chromen-2-ylidene]hydroxylamine](/img/structure/B2849817.png)

![5-benzyl-8-ethoxy-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2849820.png)

![7-(1H-imidazol-1-yl)-5-isopropyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2849821.png)

![3-(4-fluorobenzyl)-8-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2849823.png)

![7-Methyl-2-phenyl-5-(2-phenylhydrazino)imidazo[1,2-a]pyrimidine](/img/structure/B2849825.png)

![6-bromo-2-methyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2H-indazole-3-carboxamide](/img/structure/B2849829.png)

![2-Acetyl-2-azaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B2849832.png)

![3-(Butan-2-yl)-7-methyl-1,3,10-triazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-2(6),7,9,11(16),12,14-hexaene-8-carbonitrile](/img/structure/B2849836.png)

![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2849839.png)